REACTION_SMILES
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[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:17][CH:18]([C:19](=[O:20])[Cl:21])[CH3:22].[Cl:23][CH2:24][Cl:25].[NH2:1][c:2]1[n:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1>>[NH:1]([c:2]1[n:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1)[C:19]([CH:18]([Cl:17])[CH3:22])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N)nc1
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Name
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Type
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product
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Smiles
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CC(Cl)C(=O)Nc1ccc(C#N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |